2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one
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Overview
Description
2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one is a heterocyclic compound that contains both thiazole and pyrazolone rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then reacted with 4,5-dimethyl-1H-pyrazol-3-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes such as signal transduction and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethylphenyl)-1,3-thiazol-2-amine: This compound shares the thiazole ring and ethylphenyl group but lacks the pyrazolone moiety.
4-(4-ethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-imine: Similar in structure but with a different functional group at the 2-position of the thiazole ring
Uniqueness
2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one is unique due to the presence of both thiazole and pyrazolone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a multifunctional compound in scientific research .
Properties
IUPAC Name |
2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-12-5-7-13(8-6-12)14-9-21-16(17-14)19-15(20)10(2)11(3)18-19/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASJPLKJADJPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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